molecular formula C9H12FN B1390017 1-(4-Fluoro-2,6-dimethylphenyl)methanamine CAS No. 771582-44-6

1-(4-Fluoro-2,6-dimethylphenyl)methanamine

Cat. No. B1390017
M. Wt: 153.2 g/mol
InChI Key: UHGXIEPOLUPLSQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2,6-dimethylphenyl)methanamine, also known as 4-Fluoro-2,6-dimethylphenylamine, is an organic compound with a molecular formula of C8H11FN. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It is used in a variety of scientific research applications, including drug development and synthesis.

Scientific Research Applications

1-(4-Fluoro-2,6-dimethylphenyl)methanamine-dimethylphenylamine is used in a variety of scientific research applications, including drug development and synthesis. It is used as a building block for the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer agents. Additionally, it is used in the synthesis of a range of compounds, such as amines, alcohols, and esters. It is also used as an intermediate in the synthesis of other compounds, such as 4-fluoro-2,6-dimethylbenzaldehyde.

Mechanism Of Action

1-(4-Fluoro-2,6-dimethylphenyl)methanamine-dimethylphenylamine acts as a proton donor in the presence of a base catalyst. This allows it to act as a nucleophile in the reaction with the aldehyde, resulting in the formation of a new carbon-carbon bond.

Biochemical And Physiological Effects

1-(4-Fluoro-2,6-dimethylphenyl)methanamine-dimethylphenylamine has been studied for its potential effects on biochemical and physiological processes. It has been found to have a high affinity for the serotonin receptor, which is involved in regulating mood and behavior. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Fluoro-2,6-dimethylphenyl)methanamine-dimethylphenylamine in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a proton donor in the presence of a base catalyst. Additionally, it has been found to have a high affinity for the serotonin receptor and an inhibitory effect on the enzyme monoamine oxidase. The main limitation of using this compound in laboratory experiments is that it is not water-soluble, which can make it difficult to work with in certain solutions.

Future Directions

The future directions for research on 1-(4-Fluoro-2,6-dimethylphenyl)methanamine-dimethylphenylamine include further investigation into its biochemical and physiological effects. Additionally, further research is needed to explore its potential uses in drug development and synthesis. Additionally, further research is needed to explore the potential for using this compound in other applications, such as in the synthesis of other compounds and in the development of new pharmaceuticals. Finally, further research is needed to explore the potential for using this compound in other laboratory experiments, such as in the synthesis of other compounds and in the development of new pharmaceuticals.

properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGXIEPOLUPLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666642
Record name 1-(4-Fluoro-2,6-dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2,6-dimethylphenyl)methanamine

CAS RN

771582-44-6
Record name 1-(4-Fluoro-2,6-dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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